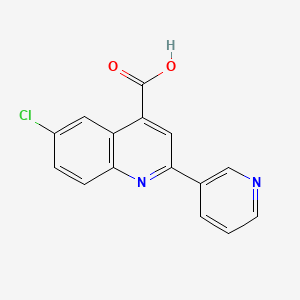

6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPGJLOVMZDPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395359 | |

| Record name | 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669709-49-3 | |

| Record name | 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

This guide details the synthesis of 6-Chloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid , a specific scaffold relevant to medicinal chemistry (often explored for kinase inhibition and antimalarial activity).[1] The protocol leverages the Pfitzinger Reaction , the most robust and regioselective method for generating 2-substituted quinoline-4-carboxylic acids.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a quinoline core substituted with a chlorine atom at C6, a carboxylic acid at C4, and a 3-pyridyl group at C2.[1] While Friedländer synthesis is a viable alternative, the Pfitzinger reaction is superior for this specific substitution pattern because it guarantees the C4-carboxylic acid placement without requiring pre-functionalized amino-benzaldehyde precursors, which are often unstable.[1]

Retrosynthetic Logic: The C2-C3 bond and the N1-C2 bond of the quinoline ring are formed during the reaction.[1] The disconnection reveals two commercially available precursors:[1]

-

5-Chloroisatin: Provides the benzene ring (with Cl at the correct position relative to the nitrogen) and the C4-carboxyl moiety.[1]

-

3-Acetylpyridine: Provides the C2-C3 fragment and the pyridyl substituent.[1]

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the convergence of 5-chloroisatin and 3-acetylpyridine.

Core Synthesis Protocol (The Pfitzinger Reaction)

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 5-Chloroisatin | Substrate | 1.0 | Limiting reagent.[1][2] Ensure bright orange solid; dark/brown indicates decomposition. |

| 3-Acetylpyridine | Reagent | 1.2 | Slight excess drives reaction to completion.[1] Liquid at RT. |

| KOH (33% aq) | Base/Solvent | ~10.0 | High basicity required to open isatin ring to isatinate. |

| Ethanol (Abs.) | Co-solvent | N/A | Improves solubility of the ketone and intermediate. |

| Glacial Acetic Acid | Workup | N/A | For pH adjustment/precipitation.[3] |

Step-by-Step Methodology

Note: This protocol is scaled for 10 mmol of 5-chloroisatin. Scale up linearly.

Step 1: Isatin Ring Opening (The Isatinate Formation)

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 5-chloroisatin (1.81 g, 10 mmol) in 33% aqueous KOH (15 mL) .

-

Gently heat the mixture to 40–50 °C with stirring.

-

Observation: The orange suspension will dissolve to form a clear yellow/reddish solution. This confirms the formation of the potassium 2-amino-5-chlorophenylglyoxylate (isatinate salt).[1]

-

Critical Control Point: If solids remain, add small aliquots of water. Complete dissolution is necessary before adding the ketone.

-

Step 2: Condensation & Cyclization [1]

-

Add 3-acetylpyridine (1.45 g, 1.32 mL, 12 mmol) dropwise to the warm isatinate solution.

-

Add Ethanol (10–15 mL) to solubilize the ketone and prevent oiling out.

-

Fit the flask with a reflux condenser and heat to reflux (approx. 85–90 °C oil bath) for 12–16 hours .

Step 3: Workup & Isolation (The pH Trap)

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a beaker and dilute with distilled water (50 mL) .

-

Filtration (Optional): If a small amount of insoluble tar is present, filter through a Celite pad. The product is currently soluble as the dicarboxylate salt.

-

Precipitation: Place the beaker in an ice bath. Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

-

Target pH:4.5 – 5.0 .

-

Why? The product is zwitterionic.

-

pH > 7: Soluble carboxylate (COO⁻).

-

pH < 2: Soluble pyridinium salt (Py-H⁺).[1]

-

pH ~4.5: Isoelectric point (neutral zwitterion), leading to maximum precipitation.

-

-

-

Allow the suspension to stand at 4 °C for 2 hours to mature the crystal growth.

-

Filter the solid under vacuum, washing with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

Purification

The crude product is often sufficiently pure (>90%) for subsequent steps. For analytical purity:

-

Recrystallization: Dissolve in minimum boiling DMF or Acetic Acid, filter hot, and allow to cool. Alternatively, use an Ethanol/Water mixture (though solubility is low).

-

Drying: Dry in a vacuum oven at 60 °C over P₂O₅ to remove trace water/acetic acid.

Mechanistic Insight

Understanding the mechanism allows for troubleshooting. The reaction proceeds via the isatinate pathway .

Reaction Mechanism Flow

Figure 2: The sequential transformation from isatin hydrolysis to quinoline aromatization.[1][2][5][6][7]

Key Mechanistic Check:

-

Regioselectivity: The ketone enolization of 3-acetylpyridine occurs at the methyl group (kinetic and thermodynamic preference), ensuring the pyridine ring ends up at the C2 position of the quinoline. The C3 position of the quinoline remains unsubstituted (H).

Characterization Data (Expected)

To validate the synthesis, compare spectral data against these expected values:

-

Physical State: Off-white to pale yellow solid.[1]

-

Melting Point: >280 °C (often decomposes).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Carboxylic Acid: Broad singlet ~13.0–14.0 ppm (often invisible if wet).

-

Quinoline C3-H: Singlet around 8.4–8.6 ppm (characteristic of Pfitzinger products).[1]

-

Quinoline Aromatic: Multiplets 7.8–8.2 ppm (3 protons).

-

Pyridine Ring:

-

C2'-H (between N and quinoline): Singlet/Doublet ~9.2 ppm (deshielded).

-

C6'-H: Doublet ~8.7 ppm.[1]

-

C4'-H/C5'-H: Multiplets.

-

-

-

MS (ESI): m/z calculated for C₁₅H₉ClN₂O₂ [M+H]⁺ = 285.04; Found ~285.

Safety & Troubleshooting

| Hazard/Issue | Mitigation Strategy |

| Exotherm | The initial neutralization of KOH with Acetic Acid is exothermic.[1] Add acid slowly on ice. |

| Incomplete Reaction | If TLC shows unreacted isatin (Rf ~0.4 in 10% MeOH/DCM), add 0.5 eq more ketone and reflux 4h longer. |

| Product Solubility | If yield is low, the product may be dissolving as the hydrochloride salt. Adjust pH back to 4–5 with dilute NaOH. |

| Clumping | Isatin can form a "gum" in conc. base. Ensure it is fully dissolved (heated) before adding the ketone. |

References

-

Pfitzinger, W. (1886). J. Prakt.[8] Chem., 33, 100. (Original description of the reaction).

-

Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

-

Sondhi, S. M., et al. (2010). Synthesis and anti-inflammatory activity of some new 2,6-disubstituted quinoline-4-carboxylic acids. Medicinal Chemistry Research, 19, 564–574.[1] (Protocol adaptation for 2-heteroaryl analogs).

-

Telvekar, V. N., & Belati, A. (2010). Novel efficient synthesis of 2-substituted quinoline-4-carboxylic acids.[1][5][8] Synthetic Communications, 40(16), 2431-2437.[1] Link

- Palmer, M. H. (2009). Heterocyclic Compounds: The Chemistry of Pyridine and its Derivatives. (Discussion on zwitterionic properties of pyridine-carboxylic acids).

Sources

- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 6. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Crystal Structure of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comprehensive, albeit predictive, analysis of the crystal structure of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid. In the absence of a solved crystal structure for this specific molecule, this document synthesizes crystallographic data from closely related analogs to forecast its molecular geometry, intermolecular interactions, and packing motifs. Such an in-silico structural elucidation serves as a crucial tool for anticipating the compound's physicochemical properties and guiding future drug design and development efforts.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Moiety

The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic applications. When functionalized with a carboxylic acid at the 4-position, these molecules, known as quinoline-4-carboxylic acids, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a chloro substituent at the 6-position and a pyridinyl group at the 2-position, as in the case of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its biological target interactions and pharmacokinetic profile.

The determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding a molecule's structure-activity relationship (SAR). The crystal structure provides invaluable insights into bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions that govern molecular recognition and crystal packing. This guide aims to construct a detailed, predictive model of the crystal structure of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid by leveraging crystallographic data from analogous structures.

Proposed Synthesis and Crystallization

Synthetic Strategy

The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with several named reactions providing versatile routes to this scaffold. A plausible and efficient method for the synthesis of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid would be a variation of the Doebner reaction or the Pfitzinger reaction[2]. A potential synthetic route is outlined below:

Figure 1: A proposed synthetic workflow for 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid.

Experimental Protocol (Hypothetical):

-

To a solution of 4-chloroaniline in ethanol, add 3-pyridinecarboxaldehyde and pyruvic acid.

-

The reaction mixture is then heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the target compound.

Single Crystal Growth

Obtaining diffraction-quality single crystals is a critical yet often empirical step. Based on methodologies for similar pyridine and quinoline carboxylic acids, the slow evaporation technique is a promising approach.

Experimental Protocol (Hypothetical):

-

Dissolve the purified 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid in a suitable solvent or a mixture of solvents. Good candidates would include methanol, ethanol, or dimethylformamide (DMF), potentially with the addition of a less polar co-solvent to control the rate of crystallization.

-

The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature.

-

Slow evaporation of the solvent over several days to weeks should yield single crystals suitable for X-ray diffraction analysis.

Predicted Crystallographic Analysis

While the precise unit cell parameters and space group can only be determined experimentally, we can predict the key structural features and intermolecular interactions based on the crystal structures of analogous compounds.

Predicted Crystallographic Data

The following table presents a hypothetical set of crystallographic data for 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, compiled by analogy to related structures.

| Parameter | Predicted Value |

| Empirical Formula | C₁₅H₈ClN₂O₂ |

| Formula Weight | 283.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-8 |

| c (Å) | ~20-25 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~2000-2500 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.4-1.6 |

| F(000) | ~576 |

Molecular Geometry

The molecular structure of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid is expected to be largely planar, with a slight dihedral angle between the quinoline and pyridine ring systems. The carboxylic acid group will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance.

Supramolecular Assembly and Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. For 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, the following interactions are predicted to be significant in directing the crystal packing:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that strong O-H···N hydrogen bonds will form between the carboxylic acid proton and the nitrogen atom of the pyridine or quinoline ring of an adjacent molecule, leading to the formation of dimers or extended chains[3][4].

-

π-π Stacking: The aromatic quinoline and pyridine rings are expected to engage in offset face-to-face π-π stacking interactions, which are a common feature in the crystal packing of planar aromatic molecules[5]. These interactions contribute significantly to the overall stability of the crystal lattice.

-

Halogen Bonding and C-H···Cl Interactions: The chlorine atom at the 6-position can participate in weak C-H···Cl hydrogen bonds or halogen bonding interactions, further stabilizing the three-dimensional crystal structure[3].

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. researchgate.net [researchgate.net]

- 3. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the In Silico Screening of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic Acid Derivatives for Targeted Drug Discovery

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] This guide presents a comprehensive, field-proven in silico workflow for the rational design and screening of novel derivatives of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid. By leveraging a hierarchical virtual screening cascade—encompassing library generation, molecular docking, ADMET profiling, and molecular dynamics simulations—researchers can efficiently identify and prioritize lead candidates with high therapeutic potential. This document provides not only step-by-step protocols but also the strategic rationale behind key experimental choices, ensuring a scientifically rigorous and efficient path from virtual concept to viable preclinical candidate.

Introduction: The Rationale for a Computational Approach

The 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid core represents a promising starting point for novel drug development. Quinoline derivatives are known to possess a wide range of therapeutic applications, from antibacterial to anticancer agents.[1][4] The specific substitutions on this scaffold—a chloro group at position 6, a pyridinyl group at position 2, and a carboxylic acid at position 4—provide a unique electronic and steric profile that can be systematically modified to enhance potency and selectivity against a chosen biological target.

In silico screening has become an indispensable tool in modern drug discovery.[5] It allows for the rapid and cost-effective evaluation of vast chemical libraries against a biological target, filtering out compounds with low potential before committing to expensive and time-consuming chemical synthesis and in vitro testing.[5][6] This computational "fail-fast" approach significantly accelerates the discovery timeline and focuses resources on candidates with the highest probability of success.

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis and a validated cancer target, as an exemplary protein for our screening campaign.[7]

The In Silico Screening Cascade: A Hierarchical Approach

A successful virtual screening campaign is not a single experiment but a multi-stage funnel. Each successive stage increases computational complexity and predictive accuracy, ensuring that only the most promising candidates are subjected to the most rigorous analyses.

Caption: A hierarchical workflow for in silico drug discovery.

Methodology: Protocols and Scientific Justification

Target Identification and Preparation

Causality: The choice of a target structure is paramount. For kinase inhibitors, the conformation of the DFG motif (Asp-Phe-Gly) is critical.[8] We will select a "DFG-out" crystal structure of the VEGFR-2 kinase domain, as this conformation is often targeted by Type II inhibitors, a class to which many quinoline-based compounds belong.

Protocol:

-

Source the Structure: Download the crystal structure of the VEGFR-2 kinase domain from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 3VO3 , which has a good resolution (1.52 Å) and is co-crystallized with an inhibitor.[9]

-

Protein Preparation: Use a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, Chimera, or similar tools) for this crucial step.[10][11]

-

Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and the original ligand from the PDB file.[10][11]

-

Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures but are vital for correct hydrogen bonding networks.

-

Assign Protonation States: Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

-

Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This ensures a stable, low-energy starting conformation.

-

Ligand Library Generation

Causality: The goal is to explore the chemical space around the core scaffold. We will generate a virtual library by adding a variety of substituents at a chemically tractable position, such as the amide of the carboxylic acid, to probe for new interactions within the kinase's active site.

Protocol:

-

Core Structure: Sketch the 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid scaffold in a 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Library Enumeration: Define an attachment point for substitution (e.g., forming an amide bond from the carboxylic acid). Create a library of diverse chemical fragments (e.g., small alkyl groups, aromatic rings, heterocyclic moieties) to attach at this point.

-

3D Conversion & Energy Minimization:

-

Convert the 2D structures into 3D conformations.

-

Assign a proper force field (e.g., OPLS4, MMFF94).

-

Perform a thorough energy minimization for each generated derivative to obtain a low-energy, stable 3D structure.

-

Molecular Docking: High-Throughput Virtual Screening (HTVS)

Causality: Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.[12] It functions as the primary filter, rapidly assessing the entire library to identify compounds that are sterically and electrostatically complementary to the VEGFR-2 active site. A multi-tiered docking approach (from fast and less accurate to slow and more accurate) is employed to manage computational resources efficiently.[13]

Protocol:

-

Receptor Grid Generation: Define the binding site on the prepared VEGFR-2 structure. This is typically done by creating a bounding box (the "grid") centered on the position of the co-crystallized ligand from the original PDB file.[7]

-

Protocol Validation (Self-Docking):

-

Trustworthiness Check: Before screening the library, extract the original ligand from the PDB file (if available) and dock it back into the defined active site.

-

Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of < 2.0 Å is considered a successful validation, confirming that the docking parameters can accurately reproduce the known binding mode.[7][14]

-

-

Hierarchical Docking:

-

Standard Precision (SP): Dock the entire virtual library using a fast, standard precision algorithm. This quickly eliminates non-binders.

-

Extra Precision (XP): Take the top-scoring 10-20% of hits from the SP run and re-dock them using a more rigorous and computationally expensive extra precision algorithm. This provides a more accurate scoring and ranking of the most promising candidates.[13]

-

-

Analysis: Rank the compounds based on their docking scores (e.g., GlideScore, AutoDock binding energy in kcal/mol). Visually inspect the binding poses of the top-ranked hits to ensure they form logical interactions (e.g., hydrogen bonds with key hinge region residues like Cys919 in VEGFR-2).

ADMET & Drug-Likeness Filtering

Causality: A potent compound is useless if it cannot reach its target in the body or is toxic.[15] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to remove compounds with poor pharmacokinetic properties early in the process.[5][15]

Protocol:

-

Input Structures: Submit the top-ranked hits from the docking phase to an ADMET prediction tool (e.g., the free web-based SwissADME, ADMET-AI, or commercial software).[16]

-

Analyze Key Properties: Evaluate the computed physicochemical and pharmacokinetic properties against established thresholds for oral bioavailability.

-

Lipinski's Rule of Five: A cornerstone of drug-likeness. Check for violations (ideally 0, no more than 1).

-

Molecular Weight (MW) ≤ 500 Da

-

LogP (octanol-water partition coefficient) ≤ 5

-

H-bond Donors ≤ 5

-

H-bond Acceptors ≤ 10

-

-

Other Important Descriptors:

-

Topological Polar Surface Area (TPSA): Should be < 140 Ų for good cell permeability.

-

Gastrointestinal (GI) Absorption: Predicted to be "High".

-

Blood-Brain Barrier (BBB) Permeation: Predicted as "No" for non-CNS targets.

-

CYP450 Inhibition: Check for potential inhibition of key cytochrome P450 enzymes (e.g., 2D6, 3A4) to avoid drug-drug interactions.

-

PAINS (Pan-Assay Interference Compounds) Alert: Ensure compounds are not flagged as frequent hitters in assays.

-

-

| Derivative ID | Docking Score (kcal/mol) | MW (Da) | LogP | H-Donors | H-Acceptors | TPSA (Ų) | GI Absorption | Lipinski Violations |

| Core | -7.1 | 323.7 | 3.85 | 1 | 4 | 74.6 | High | 0 |

| Deriv-001 | -9.8 | 428.9 | 4.50 | 2 | 5 | 95.8 | High | 0 |

| Deriv-002 | -9.5 | 485.3 | 5.21 | 2 | 6 | 101.2 | High | 1 |

| Deriv-003 | -8.9 | 512.6 | 4.95 | 3 | 7 | 125.4 | Low | 1 |

| Deriv-004 | -10.2 | 455.5 | 4.10 | 1 | 6 | 89.1 | High | 0 |

| Caption: Example data summarizing docking and ADMET results for top candidates. |

Molecular Dynamics (MD) Simulation: Validating Binding Stability

Causality: Molecular docking provides a static snapshot of the binding pose. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvation, allowing us to observe the dynamic behavior of the protein-ligand complex over time (typically nanoseconds).[17] This is the ultimate in silico validation step to confirm that the predicted binding pose is stable.[18]

Protocol:

-

System Setup (using GROMACS, AMBER, etc.): [19][20][21]

-

Complex Preparation: Use the best-docked pose of a top candidate (e.g., Deriv-004) complexed with VEGFR-2.

-

Ligand Parametrization: Generate force field parameters for the ligand, as standard protein force fields do not include them. This can be done using servers like LigParGen or tools like Antechamber.

-

Solvation: Place the complex in the center of a periodic box of water molecules (e.g., TIP3P, SPC/E).

-

Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

-

-

Simulation Execution: [22]

-

Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.

-

Equilibration (NVT & NPT): Perform two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.

-

Production Run: Run the production MD simulation for a duration of 50-100 nanoseconds.

-

-

Trajectory Analysis:

-

RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose and is not diffusing out of the active site.

-

RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and key active site residues throughout the simulation. Consistent hydrogen bonding is a strong indicator of a stable interaction.

-

Caption: Key hypothetical interactions of a lead candidate in the VEGFR-2 active site.

Conclusion and Future Directions

This in-depth guide outlines a robust, hierarchical in silico screening workflow tailored for the discovery of novel 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid derivatives as potential kinase inhibitors. By systematically applying molecular docking, ADMET filtering, and molecular dynamics simulations, researchers can efficiently sift through thousands of virtual compounds to identify a handful of high-priority candidates. The output of this workflow is not a final drug, but a highly curated list of compounds with a strong, computationally validated hypothesis for their biological activity and drug-likeness. These lead candidates are now primed for the next critical phases of the drug discovery pipeline: chemical synthesis, followed by in vitro enzymatic and cellular assays to confirm their biological activity.

References

-

Patel, D.B. et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2):216-230. Available from: [Link]

-

RCSB Protein Data Bank. 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Available from: [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]

-

MDPI. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available from: [Link]

-

Lemkul, J.A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. Available from: [Link]

-

Bhatt, S. et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12, 23072-23086. Available from: [Link]

-

Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available from: [Link]

-

Al-Soud, Y.A. et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available from: [Link]

-

Bhatt, S. et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PMC. Available from: [Link]

-

RCSB Protein Data Bank. 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Available from: [Link]

-

da Silva, G.G. et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available from: [Link]

-

Wang, C. et al. (2023). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. PMC. Available from: [Link]

-

ResearchGate. (2024). In silico screening and molecular docking study of quinoline based compounds with Human kallikrein 7. Available from: [Link]

-

Wang, Y. et al. (2024). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. PMC. Available from: [Link]

-

Bioinformatics Review. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]

-

Gani, I.H. & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Available from: [Link]

-

ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available from: [Link]

-

Banpure, S.G. et al. (2024). In-silico study of Novel Antimicrobial Quinoline derivatives. International Journal of Pharmaceutical Research and Applications, 9(2), 1776-1782. Available from: [Link]

-

Kciuk, M. et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology, 10, 83. Available from: [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link]

-

Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. Available from: [Link]

-

Swanson, K. (n.d.). ADMET-AI. Available from: [Link]

-

El-Fattah, M.F.A. et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PubMed. Available from: [Link]

-

ResearchGate. (2016). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available from: [Link]

-

Wieder, M. et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 63(13), 4059–4074. Available from: [Link]

-

El-Sayed, N.N.E. et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200-2214. Available from: [Link]

-

Jorgensen, W.L. & Tirado-Rives, J. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server. Available from: [Link]

-

IEEE Xplore. (2023). Machine Learning Based ADMET Prediction in Drug Discovery. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2019). SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Machine Learning Based ADMET Prediction in Drug Discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. rcsb.org [rcsb.org]

- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 16. ADMET-AI [admet.ai.greenstonebio.com]

- 17. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Protein-Ligand Complex [mdtutorials.com]

- 20. youtube.com [youtube.com]

- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 22. youtube.com [youtube.com]

Antimalarial Potential of 2-Aryl-6-Chloroquinoline-4-Carboxylic Acids

The following technical guide details the antimalarial potential of 2-aryl-6-chloroquinoline-4-carboxylic acids, focusing on their chemical synthesis, structure-activity relationships (SAR), and biological mechanisms.

A Technical Guide to Scaffold Versatility and Therapeutic Applications

Executive Summary

The emergence of multi-drug resistant Plasmodium falciparum strains has necessitated the re-engineering of the classic quinoline scaffold. While chloroquine (CQ) resistance is widespread, the 2-aryl-6-chloroquinoline-4-carboxylic acid scaffold represents a critical "privileged structure" in modern antimalarial discovery. Unlike simple aminoquinolines, the C4-carboxylic acid moiety provides a versatile handle for optimizing solubility and target engagement (e.g., PfEF2 inhibition), while the 2-aryl and 6-chloro substituents maintain the core ability to inhibit hemozoin formation. This guide analyzes the synthetic pathways, SAR logic, and biological validation of this chemical class.

Chemical Synthesis Strategy: The Pfitzinger Reaction

The most robust method for constructing the 2-aryl-quinoline-4-carboxylic acid core is the Pfitzinger Reaction .[1] This condensation reaction between an isatin derivative and a ketone offers high yields and regioselectivity.

Reaction Mechanism

The reaction proceeds via the base-catalyzed opening of the isatin ring to form an isatinate (keto-acid), which then undergoes Claisen condensation with the enolate of the ketone. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.[1]

Experimental Protocol

Target Compound: 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Reagents:

-

5-Chloroisatin (1.0 eq)

-

4-Chloroacetophenone (1.1 eq)

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution)

-

Glacial Acetic Acid

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloroisatin (10 mmol) in ethanol (20 mL).

-

Activation: Add 33% aqueous KOH (15 mL) dropwise. The solution will turn deep red/violet, indicating the formation of the isatinate salt.

-

Condensation: Add 4-Chloroacetophenone (11 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 12–24 hours. Monitor progress via TLC (Mobile phase: Methanol/Dichloromethane 1:9).

-

Work-up: Allow the mixture to cool to room temperature. The potassium salt of the product may precipitate.

-

Acidification: Pour the reaction mixture into crushed ice (100 g) and acidify to pH 2–3 using glacial acetic acid or 10% HCl. This protonates the carboxylate, causing the free acid to precipitate as a solid.

-

Purification: Filter the precipitate, wash copiously with cold water to remove excess acid and salts, and recrystallize from ethanol/DMF to obtain the pure product.

Synthesis Workflow Diagram

Figure 1: The Pfitzinger reaction pathway for the synthesis of the quinoline-4-carboxylic acid scaffold.[1][2]

Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold relies on a delicate balance between lipophilicity (for membrane permeation) and electronic properties (for heme binding).

The 6-Chloro Substituent

-

Role: Essential for activity. The electron-withdrawing chlorine atom at position 6 enhances the acidity of the quinoline nitrogen, strengthening the

- -

Comparison: Analogs with 6-H or 6-OMe typically show a 5–10 fold reduction in potency compared to 6-Cl or 6-F derivatives.

The 2-Aryl Moiety

-

Lipophilicity: A hydrophobic aromatic ring at C2 is crucial for the drug to partition into the lipid bilayer of the parasite's digestive vacuole.

-

Substitution Pattern:

-

Para-substitution (4-F, 4-Cl, 4-CF3): Increases metabolic stability by blocking CYP450 oxidation sites. 4-CF3 groups significantly enhance lipophilicity and half-life.

-

Ortho-substitution: Often deleterious due to steric clash, which twists the phenyl ring out of planarity with the quinoline core, disrupting the flat topology needed for heme intercalation.

-

The 4-Carboxylic Acid (COOH)

-

The Permeability Paradox: The free carboxylic acid is ionized at physiological pH (7.4), which limits passive diffusion across the erythrocyte and parasite membranes. Consequently, free acids often show moderate to low in vitro IC50 values (micromolar range) .

-

The "Warhead" Potential: The true value of the C4-COOH is as a precursor for:

-

Amides: Carboxamides (e.g., DDD107498) can target Plasmodium falciparum elongation factor 2 (PfEF2), a mechanism distinct from chloroquine.

-

Esters: Act as prodrugs that are hydrolyzed inside the parasite to release the active acid or accumulate in the food vacuole.

-

Biological Evaluation & Mechanism

Mechanism of Action: Heme Detoxification Inhibition

The primary target of the quinoline core is the parasite's heme detoxification pathway within the acidic food vacuole.

-

Hemoglobin Digestion: The parasite degrades hemoglobin, releasing free heme (Ferriprotoporphyrin IX), which is toxic.

-

Biocrystallization: To survive, the parasite polymerizes free heme into inert hemozoin (

-hematin).[4] -

Inhibition: The 2-aryl-6-chloroquinoline scaffold binds to the growing face of the hemozoin crystal (capping) or complexes with free heme, preventing polymerization. This leads to heme accumulation and parasite death via oxidative stress.

Biological Data Summary

The following table illustrates the activity shift when the free acid is derivatized to overcome permeability issues.

Table 1: Comparative Antimalarial Activity (Pf K1 Strain - Resistant)

| Compound Class | R (C4-Position) | IC50 (nM) | Solubility | Permeability |

| Free Acid | -COOH | > 10,000 | High | Low |

| Ethyl Ester | -COOEt | 250 | Low | High |

| Carboxamide | -CONHR | 10 - 100 | Moderate | Moderate |

| Chloroquine | (Reference) | ~150 | High | High |

Note: Data represents general trends derived from SAR studies (e.g., compounds 22a vs. 7 in literature).

Mechanism Visualization

Figure 2: Mechanism of Action showing the interruption of heme detoxification.

Conclusion

The 2-aryl-6-chloroquinoline-4-carboxylic acids are potent synthetic intermediates and scaffolds. While the free acid form is limited by cellular permeability, it serves as the essential precursor for high-potency antimalarials like quinoline-4-carboxamides (targeting PfEF2) and esters (targeting hemozoin). Researchers should focus on derivatizing the C4-carboxyl group to mask its charge, thereby unlocking the nanomolar potency of the 2-aryl-6-chloroquinoline core.

References

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents . Frontiers in Chemistry. Link (Accessed via Search Result 1.1)

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones . Journal of Medicinal Chemistry. Link (Accessed via Search Result 1.6)

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . Journal of Medicinal Chemistry. Link (Accessed via Search Result 1.9)

-

A common mechanism for blockade of heme polymerization by antimalarial quinolines . Journal of Biological Chemistry. Link (Accessed via Search Result 1.4)

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review . International Journal of Pharmaceutical Sciences and Research. Link (Accessed via Search Result 1.16)

-

Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities . Journal of Medicinal Chemistry. Link (Accessed via Search Result 1.5)

Sources

- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. ijsr.net [ijsr.net]

- 3. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of Volasertib (CAS 669709-49-3), a Potent PLK1 Inhibitor

Introduction: Unveiling the Therapeutic Potential of CAS 669709-49-3 (Volasertib)

The compound identified by CAS number 669709-49-3, known as Volasertib (or BI 6727), has emerged as a highly potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][4] Its overexpression is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer drug development.[2][3][5] Volasertib targets the highly conserved ATP-binding kinase domain of PLK1, thereby inhibiting its catalytic activity and inducing mitotic arrest and subsequent apoptosis in cancer cells.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for the characterization of Volasertib and other PLK1 inhibitors. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

The PLK1 Signaling Pathway: A Master Regulator of Mitosis

PLK1 functions as a critical node in the cell cycle signaling network. Its activity is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[3] PLK1 activation is a key event that triggers entry into mitosis. It phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex, the master initiator of mitosis.[4][6] Furthermore, PLK1 is involved in the DNA damage response and cytokine signaling, highlighting its multifaceted role in cellular homeostasis.[3] Inhibition of PLK1 with compounds like Volasertib disrupts these critical mitotic events, leading to cell cycle arrest and apoptosis, preferentially in rapidly dividing cancer cells.[2]

Caption: Simplified PLK1 signaling pathway in the G2/M transition.

Primary Biochemical Assays: Quantifying Direct PLK1 Inhibition

Biochemical assays are the first step in characterizing a kinase inhibitor, providing a direct measure of its potency against the purified enzyme.[7] A variety of assay formats are available, each with its own advantages.[7][8] For high-throughput screening (HTS) and lead optimization, luminescence-based assays are often preferred due to their sensitivity, scalability, and reduced interference from colored or fluorescent compounds.[9][10]

Principle of Luminescence-Based Kinase Assays

Luminescent kinase assays indirectly measure kinase activity by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[11]

-

ATP Depletion (e.g., Kinase-Glo®): This "glow-type" assay utilizes a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ATP remaining in the reaction.[11][12][13] Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[11][14]

-

ADP Production (e.g., ADP-Glo™): This assay measures the amount of ADP produced.[14] It involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is then detected by luciferase.[14] In this format, a potent inhibitor leads to less ADP production and a lower luminescent signal.[14][15]

Caption: Workflow for a luminescence-based kinase assay (ATP depletion).

Protocol: PLK1 Kinase-Glo® Assay

This protocol is designed for a 384-well plate format and is optimized for determining the IC50 value of Volasertib.

Materials:

-

Recombinant human PLK1 enzyme

-

Kinase substrate (e.g., a generic substrate like casein or a specific peptide substrate)

-

ATP

-

Volasertib (CAS 669709-49-3)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Assay buffer (containing appropriate salts, DTT, and a detergent)

-

384-well white, opaque microplates

-

Multichannel pipettes or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of Volasertib in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize its effect on enzyme activity.[16]

-

Enzyme and Substrate Preparation: Dilute the PLK1 enzyme and substrate to their optimal concentrations in the assay buffer. These concentrations should be predetermined through enzyme and substrate titration experiments to ensure the assay is run under initial velocity conditions.[16]

-

Kinase Reaction:

-

Add 5 µL of the diluted Volasertib or control (DMSO vehicle) to the wells of the 384-well plate.

-

Add 10 µL of the enzyme/substrate mix to each well to initiate the reaction.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure linear substrate conversion.

-

-

Signal Detection:

-

Equilibrate the Kinase-Glo® reagent to room temperature.

-

Add 15 µL of the Kinase-Glo® reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.

| Parameter | Description |

| Top | The maximum signal in the absence of inhibitor. |

| Bottom | The minimum signal at the highest inhibitor concentration. |

| HillSlope | The steepness of the curve. |

| IC50 | The inhibitor concentration at the inflection point of the curve. |

Secondary Cell-Based Assays: Assessing Cellular Potency and Phenotype

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.[17][18][19]

Principle of Cell Viability and Proliferation Assays

These assays measure the overall health and growth of a cell population following treatment with a compound. A common method is to quantify the intracellular ATP levels, which is a key indicator of metabolically active, viable cells.[19] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used example of this type of assay.

Protocol: Antiproliferation Assay in Cancer Cell Lines

This protocol describes a method to determine the GI50 (concentration for 50% growth inhibition) of Volasertib in a relevant cancer cell line. PLK1 inhibitors have shown efficacy in various cancer cell lines, including those from prostate and lung cancer.[1][20][21][22]

Materials:

-

Cancer cell line known to express PLK1 (e.g., DU-145 prostate cancer cells).[1]

-

Complete cell culture medium

-

Volasertib (CAS 669709-49-3)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

96-well clear-bottom, white-walled microplates

-

Incubator (37°C, 5% CO2)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed the cells into the 96-well plates at an optimal density and allow them to adhere overnight in the incubator.

-

Compound Treatment: Prepare a serial dilution of Volasertib in the complete cell culture medium and add it to the cells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Signal Detection:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

Data Analysis:

The GI50 value is determined by plotting the percentage of cell growth inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic model.

| Parameter | Description |

| Top | The signal from untreated cells. |

| Bottom | The signal at the highest, most effective inhibitor concentration. |

| HillSlope | The steepness of the dose-response curve. |

| GI50 | The inhibitor concentration that causes 50% inhibition of cell growth. |

Advanced and Orthogonal Assay Formats

To build a comprehensive understanding of a compound's mechanism of action and selectivity, it is advisable to employ orthogonal assay formats.

-

Homogeneous Time-Resolved Fluorescence (HTRF®): This TR-FRET technology is a proximity-based assay that can be used to measure kinase activity or protein-protein interactions.[23][24][25][26][27] It uses a long-lifetime europium cryptate donor and a red-shifted acceptor, minimizing background fluorescence and providing a robust assay window.[24][25][26]

-

AlphaLISA®/AlphaScreen®: These are bead-based, no-wash immunoassays that measure the interaction of molecules in close proximity.[28][29][30][31] When donor and acceptor beads are brought together by a biological interaction, a cascade of chemical reactions produces an amplified luminescent signal.[28][31][32] This technology is highly sensitive and can be adapted to measure kinase activity or the engagement of PLK1 with its substrates in cell lysates.[29]

Ensuring Data Integrity: Self-Validating Systems

For every assay, it is critical to include appropriate controls to ensure the validity of the results.

-

Positive Control: A known PLK1 inhibitor (e.g., a well-characterized tool compound) should be run in parallel to confirm that the assay can detect inhibition.

-

Negative Control: A vehicle control (e.g., DMSO) is used to define the 0% inhibition level.

-

Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The protocols and principles outlined in these application notes provide a robust framework for the in vitro characterization of Volasertib (CAS 669709-49-3) and other PLK1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can accurately determine the potency and cellular efficacy of these compounds, paving the way for further preclinical and clinical development. The key to successful drug discovery lies in the careful design and validation of these in vitro systems.[17][33][34][35]

References

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Full article: Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Identity and Mechanism of Action and Formation of a Cell Growth Inhibitory Compound from Polycarbonate Flasks | Request PDF. Retrieved from [Link]

-

Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

-

Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

PubMed. (2016, November 22). Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, January 28). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Retrieved from [Link]

-

Springer. (n.d.). Trends using biological target-based assays for drug detection in complex sample matrices. Retrieved from [Link]

-

PubMed. (2021, August 26). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Retrieved from [Link]

-

Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Translational Models for Oncology & Immuno-Oncology. Retrieved from [Link]

-

AACR Journals. (2007, November 1). Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]

-

PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

-

BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the.... Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro evaluation of the 93 putative Plk1-PBD inhibitors. A)... | Download Scientific Diagram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

-

ACS Publications. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, January 18). 5347 - Gene ResultPLK1 polo like kinase 1 [ (human)]. Retrieved from [Link]

-

MDPI. (n.d.). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Retrieved from [Link]

-

BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

AACR Journals. (n.d.). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Retrieved from [Link]

-

Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

-

YouTube. (2024, September 8). Step up your research with AlphaLISA™ immunoassays. Retrieved from [Link]

-

ResearchGate. (n.d.). Homogeneous time resolved fluorescence assay (HTRF) assay principle and... | Download Scientific Diagram. Retrieved from [Link]

-

ACS Publications. (2025, February 18). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity | Journal of Medicinal Chemistry. Retrieved from [Link]

-

BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link]

-

BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]

-

Wikipedia. (n.d.). PLK1. Retrieved from [Link]

-

GeneCards. (2026, January 15). PLK1 Gene. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PLK1 - Wikipedia [en.wikipedia.org]

- 5. Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PLK1 Antibodies | Cell Signaling Technology [cellsignal.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Kinase Activity Assays [promega.sg]

- 10. reactionbiology.com [reactionbiology.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 17. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. noblelifesci.com [noblelifesci.com]

- 20. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. resources.revvity.com [resources.revvity.com]

- 24. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 25. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bmglabtech.com [bmglabtech.com]

- 27. researchgate.net [researchgate.net]

- 28. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]

- 29. iccb.med.harvard.edu [iccb.med.harvard.edu]

- 30. youtube.com [youtube.com]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. researchgate.net [researchgate.net]

- 33. blog.crownbio.com [blog.crownbio.com]

- 34. Trends using biological target-based assays for drug detection in complex sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application of Quinoline Derivatives in Antibacterial Studies: A Comprehensive Guide for Researchers

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Quinoline derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] This guide provides an in-depth exploration of the application of quinoline derivatives in antibacterial research, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Introduction to Quinoline Derivatives as Antibacterial Agents

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[2] While the quinoline nucleus itself has limited biological activity, its derivatives are a cornerstone of medicinal chemistry, with many exhibiting potent antibacterial properties.[4][5] The most well-known class of quinoline-based antibacterials is the fluoroquinolones, which are widely used in clinical practice to treat a variety of bacterial infections.[1][6][7] These compounds, characterized by a fluorine atom at position 6, demonstrate enhanced activity and improved pharmacokinetic profiles.[7][8]

The versatility of the quinoline scaffold allows for extensive chemical modification, leading to the development of novel derivatives with diverse mechanisms of action and improved efficacy against drug-resistant strains.[4][9]

Mechanisms of Antibacterial Action

The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA synthesis.[1][3] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][8]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to double-strand breaks and ultimately cell death.[8]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, leading to a lethal accumulation of catenated DNA.[1][8]

The specific target can differ between bacterial species. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[1]

Beyond this classical mechanism, researchers are exploring novel quinoline derivatives that may exert their antibacterial effects through alternative pathways, such as inhibiting peptide deformylase (PDF), an essential bacterial enzyme, or disrupting other cellular processes.[10][11]

Caption: Mechanism of action of quinolone derivatives.

Synthesis of Novel Quinoline Derivatives

The synthesis of novel quinoline derivatives is a critical step in the discovery of new antibacterial agents. Various synthetic methodologies have been developed, ranging from classical methods to modern transition-metal-catalyzed reactions.[9][12] A common and efficient approach is the Mannich reaction.[12]

Protocol: Generalized Synthesis of Oxazino-Quinoline Derivatives via Mannich Reaction [12]

This protocol provides a general framework. Specific reaction conditions (e.g., solvent, temperature, reaction time) may need to be optimized for different substrates.

-

Reactant Preparation:

-

Dissolve the starting material, such as 5-chloro-8-hydroxyquinoline, in a suitable solvent (e.g., ethanol, dioxane).

-

-

Addition of Reagents:

-

Add paraformaldehyde to the solution.

-

Add the desired primary or secondary amine dropwise while stirring.

-

-

Reaction:

-

Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[13]

-

In Vitro Antibacterial Susceptibility Testing

In vitro testing is essential to determine the antibacterial potency of newly synthesized quinoline derivatives. Standard protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed.[14]

Key In Vitro Assays:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10][14]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Time-Kill Assay: Measures the rate of bacterial killing over time in the presence of the antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination [14]

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth) and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.[14]

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate broth.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.[14]

-

Caption: Workflow for in vitro antibacterial evaluation.

In Vitro Cytotoxicity Assessment

It is crucial to evaluate the selectivity of the quinoline derivatives by assessing their toxicity to mammalian cells. This ensures that the antibacterial effect is not due to general cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the quinoline derivative for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

In Vivo Antibacterial Efficacy Studies

Promising candidates from in vitro studies should be evaluated for their efficacy in animal models of bacterial infection.[14]

Protocol: Murine Systemic Infection Model

-

Animal Acclimatization:

-

Acclimatize the mice (e.g., BALB/c) to the laboratory conditions for at least one week before the experiment.

-

-

Infection:

-

Infect the mice intraperitoneally or intravenously with a lethal or sub-lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli).

-

-

Compound Administration:

-

Administer the quinoline derivative at different doses via a suitable route (e.g., oral, intravenous) at specific time points post-infection.

-

Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

-

-

Monitoring and Endpoint:

-

Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-14 days).

-

The primary endpoint is typically survival. Secondary endpoints can include bacterial burden in various organs (e.g., spleen, liver, kidneys) at specific time points.

-

-

Data Analysis:

-

Analyze the survival data using Kaplan-Meier survival curves and log-rank tests.

-

Analyze the bacterial burden data using appropriate statistical tests (e.g., t-test, ANOVA).

-

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of quinoline-based antibacterial agents.[4][15][16] SAR studies elucidate how different substituents on the quinoline scaffold influence antibacterial activity.

| Position | Substituent/Modification | Impact on Antibacterial Activity |

| 1 | Lower alkyl groups (e.g., ethyl, cyclopropyl) | Essential for activity; often increases potency.[16][17] |

| 2 | Introduction of substituents | Generally reduces or abolishes activity.[16] |

| 3 | Carboxylic acid group | Essential for binding to DNA gyrase/topoisomerase IV.[16] |

| 4 | 4-oxo group | Crucial for antibacterial activity.[16] |

| 5 | Amino group | Can enhance activity.[16] |

| 6 | Fluorine atom | Significantly enhances antibacterial activity.[16][17] |

| 7 | Piperazine, N-methylpiperazine, or pyrrolidine ring | Often leads to active compounds with a broad spectrum.[16] |

| 8 | Halogen (e.g., bromine) | Can be beneficial for activity.[18] |

These SAR insights guide medicinal chemists in designing more potent and selective quinoline derivatives.[4]

Conclusion

Quinoline derivatives represent a rich and versatile source for the discovery of novel antibacterial agents. Their proven clinical success, coupled with the potential for diverse chemical modifications, makes them a compelling area of research in the ongoing fight against antimicrobial resistance. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of quinoline-based antibacterial drugs.

References

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023-07-21). ResearchGate. Retrieved from [Link]

-

Quinolone antibiotics. (2019). PMC. Retrieved from [Link]

-

Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. (2023). JMPAS. Retrieved from [Link]

-

A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2021). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. (2020). ProQuest. Retrieved from [Link]

-

Quinolone antibiotic. (n.d.). Wikipedia. Retrieved from [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021-11-04). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). PMC. Retrieved from [Link]

-

A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2022). ResearchGate. Retrieved from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). PMC. Retrieved from [Link]

-

Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. (2025-11-25). Indian Journal of Chemistry (IJC). Retrieved from [Link]

-

In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Quinolone antibiotics. (2019). MedChemComm (RSC Publishing). Retrieved from [Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025-10-09). Precision Chemistry - ACS Publications. Retrieved from [Link]

-